2-(3-Amino-4-(methylthio)phenyl)acetic acid
Description
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(3-amino-4-methylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
KXFWRYQKURYRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by methylation to introduce the methylthio group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-(methylthio)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Iron powder in acetic acid is commonly used for reducing nitro groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Varied substituted phenylacetic acids.
Scientific Research Applications
2-(3-Amino-4-(methylthio)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-(methylthio)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Key Observations :
- The amino group in this compound reduces logP compared to 4-(Methylthio)phenylacetic acid, enhancing polarity and aqueous solubility.
- The trifluoromethyl (-CF₃) group in significantly increases lipophilicity (logP = 3.5) but reduces solubility, typical of fluorinated aromatic systems.
- Thiophene-containing analogues (e.g., ) exhibit moderate solubility due to the heterocyclic ring’s electron-rich nature.
Comparison with Related Syntheses
Antimicrobial Potential
Enzyme Inhibition
Biological Activity
2-(3-Amino-4-(methylthio)phenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its anti-inflammatory, antioxidant, and anticancer properties, among others. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group allows for hydrogen bonding with biological molecules, while the methylthio group may facilitate hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, leading to significant biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably, its derivatives have shown antiproliferative effects against several cancer cell lines. For instance:
- Melanoma Cells : The compound demonstrated selective growth inhibition in melanoma cell lines (B16-F1, A375) with varying IC50 values.
- Prostate Cancer Cells : In vitro studies reported significant cytotoxicity against prostate cancer cell lines (DU 145, PC-3), with selectivity ratios indicating promising therapeutic potential .
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Selectivity Ratio |
|---|---|---|
| B16-F1 (Melanoma) | 10.5 | 11.3 |
| A375 (Melanoma) | 9.8 | 9.1 |
| DU 145 (Prostate) | 7.5 | 9.4 |
| PC-3 (Prostate) | 8.0 | 8.5 |
Anti-inflammatory and Antioxidant Properties
The compound has also been studied for its anti-inflammatory and antioxidant activities. Research indicates that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cellular models. This suggests a dual role in managing inflammation and oxidative damage, which are critical in various chronic diseases .
Study on Melanoma and Prostate Cancer
A comprehensive study evaluated the effects of several derivatives of phenylacetic acid on melanoma and prostate cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and selectivity towards cancer cells compared to normal fibroblast cells. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment .
Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to increased apoptosis in cancer cells, as evidenced by cell cycle analysis showing a higher percentage of cells in the sub-G1 phase after exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
